Lipophilicity (LogP) Differentiation: 3-Position Ester vs. 2-Position Isomer
The ACD/LogP of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is 1.56 , compared to 1.38 for the 2-substituted positional isomer methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate . This +0.18 log unit increase represents a ~51% greater octanol-water partition coefficient for the 3-position isomer.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.56 |
| Comparator Or Baseline | Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate; ACD/LogP = 1.38 |
| Quantified Difference | ΔLogP = +0.18 (target more lipophilic by ~51%) |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
Higher lipophilicity directly affects chromatographic retention (Rf/Rt) and passive membrane permeability in cell-based assays, making the 3-position ester preferable when increased logD is desired for scaffold optimization.
